Linaprazan mesylate

Description

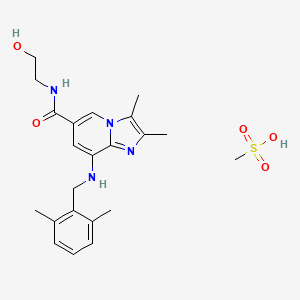

Structure

3D Structure of Parent

Properties

CAS No. |

855998-67-3 |

|---|---|

Molecular Formula |

C22H30N4O5S |

Molecular Weight |

462.6 g/mol |

IUPAC Name |

8-[(2,6-dimethylphenyl)methylamino]-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide;methanesulfonic acid |

InChI |

InChI=1S/C21H26N4O2.CH4O3S/c1-13-6-5-7-14(2)18(13)11-23-19-10-17(21(27)22-8-9-26)12-25-16(4)15(3)24-20(19)25;1-5(2,3)4/h5-7,10,12,23,26H,8-9,11H2,1-4H3,(H,22,27);1H3,(H,2,3,4) |

InChI Key |

QCHUWMQLRFKFDK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)NCCO.CS(=O)(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Linaprazan mesylate; AR-h044277AW; AZD-0865 mesilate; AZD-0865 mesylate; Linaprazan mesilate. |

Origin of Product |

United States |

Foundational & Exploratory

A Deep Dive into the Molecular Mechanism of Linaprazan Mesylate: A Potassium-Competitive Acid Blocker Targeting H+/K+ ATPase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of linaprazan mesylate, a potassium-competitive acid blocker (P-CAB), on the gastric H+/K+ ATPase. Linaprazan represents a distinct class of acid suppressants that offer a different modality of action compared to traditional proton pump inhibitors (PPIs). This document delves into the core principles of its interaction with the proton pump, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Introduction: A New Paradigm in Acid Suppression

Gastric acid secretion is primarily mediated by the H+/K+ ATPase, an enzyme responsible for pumping protons into the gastric lumen in exchange for potassium ions. For decades, irreversible inhibition of this proton pump by PPIs has been the cornerstone of treating acid-related disorders. However, the emergence of P-CABs, such as linaprazan, has introduced a novel, reversible, and potassium-competitive mechanism of inhibition. Linaprazan's distinct pharmacological profile, including a rapid onset of action and no requirement for acid activation, presents a significant advancement in the field of gastroenterology. This guide will explore the intricate details of how this compound exerts its effects at the molecular level.

Core Mechanism of Action: Reversible and Competitive Inhibition

Linaprazan functions as a potent and selective inhibitor of the gastric H+/K+ ATPase. Unlike PPIs, which form a covalent bond with the proton pump, linaprazan binds reversibly to the enzyme through ionic interactions. This binding occurs at or near the potassium-binding site on the luminal side of the H+/K+ ATPase.

The inhibition is competitive with respect to potassium ions (K+). This means that linaprazan and K+ vie for the same binding site on the enzyme. An increase in the concentration of luminal potassium can displace linaprazan from its binding site, thereby restoring the pump's activity. Conversely, in the presence of linaprazan, a higher concentration of K+ is required to achieve a given level of enzyme activity. This competitive and reversible nature of inhibition underpins the rapid onset and offset of linaprazan's pharmacological action.

A key characteristic of P-CABs, including linaprazan, is that they do not require an acidic environment for activation, a prerequisite for the chemical transformation of PPIs into their active form. Linaprazan, as a weak base with a pKa of 6.1, can accumulate in the acidic canaliculi of parietal cells, but its inhibitory action is not dependent on this acidic conversion.

Linaprazan glurate (also known as X842) is a prodrug of linaprazan. Following oral administration, linaprazan glurate is absorbed and subsequently metabolized to release the active moiety, linaprazan. This prodrug strategy is designed to optimize the pharmacokinetic profile, aiming for a longer duration of action compared to the parent compound.

Quantitative Analysis of H+/K+ ATPase Inhibition

The potency of linaprazan and its prodrug has been quantified through in vitro H+/K+ ATPase inhibition assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the inhibitory potential of a compound.

| Compound | IC50 (nM) | 95% Confidence Interval (nM) |

| Linaprazan | 40.21 | 24.02–66.49 |

| Linaprazan Glurate (X842) | 436.20 | 227.3–806.6 |

| Vonoprazan (Reference P-CAB) | 17.15 | 10.81–26.87 |

These data demonstrate that linaprazan is a potent inhibitor of the H+/K+ ATPase, with an IC50 value in the nanomolar range. The significantly higher IC50 of the prodrug, linaprazan glurate, confirms that its primary activity is dependent on its conversion to the active linaprazan molecule. The inhibitory effect of these compounds is strictly dependent on the presence of potassium ions, underscoring their competitive mechanism of action.

Experimental Protocols

In Vitro H+/K+ ATPase Inhibition Assay

This assay is fundamental for determining the inhibitory potency of compounds like linaprazan on the proton pump.

Objective: To quantify the inhibition of H+/K+ ATPase activity by this compound.

Methodology:

-

Preparation of H+/K+ ATPase-enriched vesicles:

-

Gastric mucosal tissue is homogenized in a buffered sucrose solution.

-

The homogenate is subjected to differential centrifugation to isolate microsomal fractions rich in H+/K+ ATPase.

-

The resulting vesicles are stored at -80°C until use.

-

-

ATPase Activity Assay:

-

The reaction is typically carried out in a temperature-controlled microplate reader.

-

The reaction mixture contains:

-

H+/K+ ATPase-enriched vesicles

-

Buffer (e.g., Tris-HCl) at a physiological pH (e.g., 7.4)

-

Magnesium chloride (MgCl2), as Mg2+ is a required cofactor for ATPase activity

-

Potassium chloride (KCl) to stimulate enzyme activity

-

Varying concentrations of this compound or vehicle control.

-

-

The reaction is initiated by the addition of adenosine triphosphate (ATP).

-

-

Quantification of Inhibition:

-

The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

-

This is often achieved using a colorimetric method, such as the Fiske-Subbarow method or a malachite green-based assay, where the absorbance is proportional to the amount of Pi produced.

-

The percentage of inhibition at each concentration of linaprazan is calculated relative to the vehicle control.

-

The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

In Vitro H+/K+ ATPase Inhibition Assay Workflow

In Vivo Pylorus-Ligated Rat Model

This in vivo model is used to assess the efficacy of gastric acid secretion inhibitors in a living organism.

Objective: To evaluate the in vivo inhibition of gastric acid secretion by this compound.

Methodology:

-

Animal Preparation:

-

Male Wistar or Sprague-Dawley rats are typically used.

-

Animals are fasted for a specified period (e.g., 24-48 hours) with free access to water to ensure an empty stomach.

-

-

Surgical Procedure:

-

Rats are anesthetized (e.g., with isoflurane or ketamine/xylazine).

-

A midline abdominal incision is made to expose the stomach.

-

The pyloric sphincter, the muscular valve at the junction of the stomach and the small intestine, is carefully ligated with a silk suture to prevent the passage of gastric contents.

-

-

Drug Administration:

-

Immediately after pylorus ligation, this compound or vehicle control is administered, typically via oral gavage or intraduodenal injection.

-

-

Gastric Content Collection:

-

The abdominal incision is closed, and the animals are allowed to recover for a set period (e.g., 4-6 hours).

-

After this period, the animals are euthanized.

-

The esophagus is clamped, and the stomach is carefully excised.

-

The gastric contents are collected into a graduated centrifuge tube.

-

-

Analysis of Gastric Secretion:

-

The volume of the gastric juice is measured.

-

The pH of the gastric juice is determined using a pH meter.

-

The total acidity is quantified by titration with a standard solution of sodium hydroxide (NaOH) to a specific pH endpoint (e.g., pH 7.0), often using a pH indicator.

-

The inhibition of gastric acid secretion is calculated by comparing the results from the linaprazan-treated group to the vehicle-treated control group.

-

In Vivo Pylorus-Ligated Rat Model Workflow

Signaling Pathway and Logical Relationships

The following diagram illustrates the mechanism of action of linaprazan in the context of the gastric parietal cell and the H+/K+ ATPase.

In-Depth Technical Guide: Chemical Structure and Properties of Linaprazan Mesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linaprazan is a potent and reversible potassium-competitive acid blocker (P-CAB) that inhibits gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of its mesylate salt. Detailed experimental protocols for its synthesis, analysis, and in vitro efficacy evaluation are presented, alongside a summary of its pharmacokinetic profile. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel treatments for acid-related disorders.

Chemical Structure and Identification

Linaprazan, chemically known as 8-((2,6-dimethylbenzyl)amino)-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide, is a complex heterocyclic molecule. The mesylate salt form is the subject of this guide.

| Identifier | Value |

| IUPAC Name | 8-((2,6-dimethylbenzyl)amino)-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide methanesulfonate[] |

| CAS Number | 855998-67-3[] |

| Molecular Formula | C₂₂H₃₀N₄O₅S[] |

| Molecular Weight | 462.57 g/mol [] |

| SMILES | Cc1cccc(c1CNc2cc(cn3c2nc(c3C)C)C(=O)NCCO)C.CS(=O)(=O)O |

| Appearance | Solid powder[] |

Physicochemical Properties

The physicochemical properties of Linaprazan mesylate are crucial for its formulation development and understanding its behavior in biological systems.

| Property | Value |

| pKa | 6.1[2] |

| Solubility | Soluble in DMSO (≥ 35 mg/mL)[3] |

| In vivo formulation (DMSO/PEG300/Tween-80/Saline): ≥ 2.08 mg/mL[3] | |

| In vivo formulation (DMSO/Corn Oil): ≥ 2.08 mg/mL[3] | |

| Storage | -20°C Freezer[] |

| Purity | >98%[] |

Mechanism of Action: Potassium-Competitive Acid Blockade

Linaprazan is a member of the potassium-competitive acid blocker (P-CAB) class of drugs. Unlike proton pump inhibitors (PPIs), which require acidic activation and bind covalently and irreversibly to the H+/K+-ATPase, Linaprazan binds reversibly to the potassium-binding site of the proton pump. This competitive inhibition prevents the conformational changes necessary for the exchange of H+ and K+ ions, thereby blocking the final step of gastric acid secretion.[2][4]

The mechanism of action of P-CABs compared to PPIs is depicted in the following signaling pathway diagram.

Experimental Protocols

Synthesis of Linaprazan

The following is a representative synthetic scheme for Linaprazan, based on published patent literature.[5]

Step 1: Synthesis of 8-(2,6-dimethylbenzylamino)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylic acid

-

A solution of the appropriate imidazo[1,2-a]pyridine precursor is reacted with 2,6-dimethylbenzyl chloride in a suitable solvent such as 2-propanol in the presence of a base like potassium carbonate.

-

The resulting intermediate is then hydrolyzed using an aqueous base, for example, 2N sodium hydroxide in ethanol, followed by acidification with an acid like hydrochloric acid to precipitate the carboxylic acid product.

-

The solid is collected by filtration, washed, and dried.

Step 2: Synthesis of {8-[(2,6-dimethylbenzyl)amino]-2,3-dimethylimidazo[1,2-a]pyridin-6-yl}(3-hydroxyazetidin-1-yl)methanone (Linaprazan)

-

The carboxylic acid from Step 1 is dissolved in an anhydrous solvent like dichloromethane.

-

A coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base, for instance, triethylamine, are added.

-

2-aminoethanol is then added to the reaction mixture, which is stirred at room temperature until the reaction is complete.

-

The product is then isolated and purified using standard techniques like column chromatography.

Formation of the Mesylate Salt:

-

To form the mesylate salt, the purified Linaprazan free base is dissolved in a suitable solvent, and a stoichiometric amount of methanesulfonic acid is added.

-

The salt is then precipitated, collected by filtration, and dried.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) A reversed-phase HPLC method can be employed for the analysis of this compound.

-

Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic to neutral pH) and an organic modifier like acetonitrile.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 285 nm.[6][7]

-

Quantitation: Performed by comparing the peak area of the analyte to that of a reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): δ 8.36 (s, 1H), 7.32 (s, 1H), 7.16-7.14 (m, 1H), 7.11-7.10 (m, 2H), 4.50 (s, 2H), 2.52 (s, 3H), 2.42 (s, 9H).[5] Note: This spectrum is for the carboxylic acid intermediate, but provides characteristic signals for the core structure.

Mass Spectrometry (MS)

-

Mass spectrometry can be used to confirm the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) in positive ion mode is a suitable technique. The fragmentation pattern would be expected to show characteristic losses corresponding to the different functional groups in the molecule.

In Vitro H+/K+-ATPase Inhibition Assay

This assay determines the potency of Linaprazan in inhibiting the proton pump.

-

Enzyme Source: Gastric H+/K+-ATPase can be prepared from rabbit gastric glands.

-

Assay Principle: The ATPase activity is measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This is often done using a colorimetric method, such as the Malachite Green assay.[8][9]

-

Procedure:

-

The H+/K+-ATPase enzyme is incubated in a buffer solution (e.g., Tris-HCl) at a physiological pH.

-

Varying concentrations of this compound are added to the reaction mixture.

-

The reaction is initiated by the addition of ATP.

-

The amount of Pi released is measured spectrophotometrically.

-

The concentration of Linaprazan that inhibits 50% of the enzyme activity (IC₅₀) is calculated.

-

Pharmacological Data

In Vitro Potency

| Parameter | Value | Species/System |

| IC₅₀ (H+/K+-ATPase inhibition) | 1.0 ± 0.2 µM[] | In vitro |

| 40.21 nM (95% CI 24.02–66.49 nM)[8][10] | Rabbit gastric glands | |

| IC₅₀ (Acid formation inhibition) | 0.28 µM (histamine-stimulated)[11] | Rabbit gastric glands |

| 0.26 µM (dibutyryl cAMP-stimulated)[11] | Rabbit gastric glands | |

| Ki (H+/K+-ATPase inhibition) | 46 nM (K+-competitive)[11] | In vitro |

Pharmacokinetics

The pharmacokinetic profile of Linaprazan has been primarily studied in preclinical species, often through the administration of its prodrug, Linaprazan glurate.[8][12]

| Parameter | Value (Male Rats) | Value (Female Rats) |

| t₁/₂ (half-life) | 2.0 - 2.7 h[8] | 2.1 - 4.1 h[8] |

Data obtained after oral administration of Linaprazan glurate.

Metabolism: Linaprazan undergoes metabolism primarily through hydrolysis of the prodrug (if applicable), followed by a series of oxidation, dehydrogenation, and glucuronidation reactions.[12]

Conclusion

This compound is a promising potassium-competitive acid blocker with a distinct mechanism of action compared to traditional proton pump inhibitors. Its chemical structure and physicochemical properties have been well-characterized, and its potent inhibition of the gastric H+/K+-ATPase is evident from in vitro studies. The experimental protocols provided in this guide offer a foundation for further research and development of this compound and related molecules for the treatment of acid-related gastrointestinal disorders. Further studies are warranted to fully elucidate its clinical pharmacokinetic and pharmacodynamic profile in humans.

References

- 2. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Linaprazan glurate — Gastric Acid Control | Cinclus Pharma [cincluspharma.com]

- 5. WO2018008929A1 - Imidazo[1,2-a]pyridine derivatives, methods for preparing the same and use thereof - Google Patents [patents.google.com]

- 6. Determination of lansoprazole and two of its metabolites by liquid-liquid extraction and automated column-switching high-performance liquid chromatography: application to measuring CYP2C19 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. Pharmacological characterization of linaprazan glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Pharmacological characterization of linaprazan glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Absorption, distribution, metabolism and excretion of linaprazan glurate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Purification of Linaprazan Mesylate: A Technical Guide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Linaprazan mesylate for laboratory applications. Linaprazan is a potent and reversible potassium-competitive acid blocker (P-CAB) that inhibits gastric H+/K+ ATPase, the proton pump responsible for gastric acid secretion.[1][2] This document outlines a representative laboratory-scale synthesis, purification methods, and analytical characterization, supported by experimental data and visualizations to aid researchers in their drug development efforts.

Chemical Profile and Mechanism of Action

-

IUPAC Name: 8-[(2,6-dimethylphenyl)methylamino]-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide[1]

-

CAS Number: 248919-64-4[1]

-

Molecular Formula: C₂₁H₂₆N₄O₂[1]

-

Molecular Weight: 366.46 g/mol [1]

Linaprazan exerts its acid-suppressing effect by competitively binding to the potassium-binding site of the H+/K+ ATPase in gastric parietal cells.[1][2] This reversible inhibition prevents the final step of acid secretion into the gastric lumen.[1]

Representative Laboratory-Scale Synthesis

The following multi-step synthesis is a representative procedure for obtaining Linaprazan, based on publicly available information and general synthetic methodologies for imidazo[1,2-a]pyridine derivatives.

Experimental Workflow: Synthesis of Linaprazan

References

A Deep Dive into the Molecular Binding Kinetics of Linaprazan with the Gastric Proton Pump

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular binding kinetics of Linaprazan, a potassium-competitive acid blocker (P-CAB), with the gastric H+/K+ ATPase, commonly known as the proton pump. This document delves into the quantitative binding data, detailed experimental protocols, and the underlying molecular mechanisms, offering valuable insights for professionals in the fields of pharmacology, drug discovery, and gastroenterology.

Executive Summary

Linaprazan is a potent, reversible inhibitor of the gastric H+/K+ ATPase, the enzyme responsible for the final step in gastric acid secretion.[1] As a member of the potassium-competitive acid blocker (P-CAB) class, its mechanism of action is distinct from that of traditional proton pump inhibitors (PPIs).[2] Linaprazan binds ionically and competitively to the potassium-binding site of the proton pump, leading to a rapid onset of action.[1][2] This guide synthesizes the available data on its binding affinity, details the experimental procedures used to characterize these interactions, and provides visual representations of the key pathways and workflows. The development of Linaprazan glurate, a prodrug of Linaprazan, aims to improve its pharmacokinetic profile, specifically to achieve a longer biological half-life for sustained therapeutic effect.[3][4]

Mechanism of Action: P-CABs versus PPIs

The gastric H+/K+ ATPase is an enzyme that facilitates the exchange of intracellular hydrogen ions (H+) for extracellular potassium ions (K+), a process that acidifies the stomach.[5] While both P-CABs and PPIs target this enzyme, their inhibitory mechanisms differ fundamentally.

-

Proton Pump Inhibitors (PPIs): These are prodrugs that require activation in an acidic environment.[6] Once activated, they form a covalent, irreversible disulfide bond with cysteine residues on the luminal surface of the proton pump.[6][7] The restoration of acid secretion is dependent on the synthesis of new proton pump enzymes.[7]

-

Potassium-Competitive Acid Blockers (P-CABs): Linaprazan, as a P-CAB, does not require acid activation.[2] It is a weak base that concentrates in the acidic secretory canaliculi of parietal cells.[3] Here, it becomes protonated and directly competes with K+ ions for binding to the pump's potassium-binding site.[1][3] This binding is ionic and reversible, meaning the inhibition of the pump is dependent on the concentration of the drug at the binding site.[2][8]

The key distinction lies in the nature of the binding: PPIs bind irreversibly through covalent bonds, while P-CABs like Linaprazan bind reversibly through ionic interactions.[2]

Quantitative Binding Kinetics

The binding affinity of Linaprazan and its prodrug, Linaprazan glurate (also referred to as X842), for the H+/K+-ATPase has been quantified through various in vitro studies. These data are crucial for understanding the potency and selectivity of the compound.

| Compound | Parameter | Value | Conditions |

| Linaprazan | IC50 | 40.21 nM (95% CI: 24.02–66.49 nM) | Inhibition of H+/K+-ATPase activity in the presence of K+[1][9] |

| IC50 | 1.0 ± 0.2 µM | Inhibition of H+,K+-ATPase through K+ competitive binding[10] | |

| IC50 | 0.28 µM | Inhibition of acid formation in histamine-stimulated rabbit gastric glands[10] | |

| IC50 | 0.26 µM | Inhibition of acid formation in dibutyryl cAMP-stimulated rabbit gastric glands[10] | |

| Ki | 46 nM | K+-competitive inhibition of H+, K+-ATPase activity[10] | |

| Linaprazan Glurate (X842) | IC50 | 436.20 nM (95% CI: 227.3–806.6 nM) | Inhibition of H+/K+-ATPase activity in the presence of K+[1][9] |

| Vonoprazan (Reference P-CAB) | IC50 | 17.15 nM (95% CI: 10.81–26.87 nM) | Inhibition of H+/K+-ATPase activity in the presence of K+[1][9] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki (Inhibition constant) represents the equilibrium constant for the dissociation of the inhibitor from the enzyme.

These data indicate that Linaprazan is a potent inhibitor of the proton pump, although less so than Vonoprazan in vitro.[1][9] The prodrug, Linaprazan glurate (X842), demonstrates significantly weaker in vitro inhibitory activity, which is expected as it requires in vivo metabolic conversion to the active Linaprazan.[1][11]

Experimental Protocols

The characterization of Linaprazan's binding kinetics relies on established in vitro and in vivo experimental models.

In Vitro H+/K+-ATPase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the activity of the isolated proton pump enzyme.

Methodology:

-

Enzyme Preparation: Gastric H+/K+-ATPase is typically isolated from the gastric mucosa of animals, such as rabbits or hogs, through a series of centrifugation and purification steps.

-

Assay Conditions: The purified enzyme is incubated in a reaction buffer containing ATP and varying concentrations of the test compound (e.g., Linaprazan). The assay is performed in the presence and absence of potassium (K+) to confirm K+-competitive inhibition.[1]

-

Measurement of ATPase Activity: The activity of the enzyme is determined by measuring the rate of ATP hydrolysis. This is commonly done by quantifying the amount of inorganic phosphate (Pi) released from ATP using a colorimetric method, with absorbance measured at a specific wavelength (e.g., 620 nm).[11]

-

Data Analysis: The percentage of inhibition is calculated relative to a control group without the inhibitor. Dose-response curves are then generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined from these curves using non-linear regression analysis, often with software such as GraphPad Prism.[1][9]

In Vivo Gastric Acid Secretion Model (Pylorus-Ligated Rat)

This in vivo model assesses the effect of a compound on gastric acid secretion in a living organism.

Methodology:

-

Animal Preparation: Rats are fasted overnight to ensure an empty stomach. Under anesthesia, a surgical incision is made to expose the stomach, and the pylorus (the opening from the stomach into the small intestine) is ligated with a suture to allow for the accumulation of gastric secretions.

-

Drug Administration: The test compound (e.g., Linaprazan glurate) is administered, typically orally, after the pylorus ligation.

-

Sample Collection: After a set period (e.g., 4 hours), the animal is euthanized, and the stomach is carefully removed. The accumulated gastric juice is collected.

-

Analysis of Gastric Secretion: The volume of the collected gastric juice is measured. The concentration of gastric acid is determined by acid-base titration against a standard base (e.g., NaOH) to a neutral pH. The total acid output is then calculated.[1][9]

Pharmacokinetic Analysis

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of Linaprazan and its prodrug.

Methodology:

-

Drug Administration and Sampling: The compound is administered to animals (e.g., rats) via oral or intravenous routes.[11] Blood samples are collected at various time points.[8]

-

Sample Processing: Plasma is separated from the blood samples.

-

Quantification: The concentrations of the parent drug (Linaprazan glurate) and the active metabolite (Linaprazan) in the plasma are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

-

Parameter Calculation: Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life (t1/2) are calculated from the concentration-time data.[1]

Visualizations of Pathways and Processes

Diagrams generated using Graphviz provide a clear visual representation of the complex molecular interactions and experimental procedures involved in the study of Linaprazan.

Caption: Mechanism of Linaprazan action on the parietal cell proton pump.

Caption: Workflow for the in vitro H+/K+-ATPase inhibition assay.

Caption: Comparison of P-CABs (Linaprazan) and PPIs.

Conclusion

Linaprazan exemplifies the distinct advantages of the P-CAB class of acid suppressants. Its molecular interaction with the gastric proton pump is characterized by rapid, reversible, and competitive binding at the potassium-binding site. The quantitative kinetic data, including IC50 and Ki values, confirm its high potency. The development of its prodrug, Linaprazan glurate, represents a strategic approach to optimize its pharmacokinetic profile for enhanced clinical efficacy, particularly for sustained control of gastric acid. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and other novel P-CABs. These compounds hold significant promise for improving the management of acid-related gastrointestinal disorders.

References

- 1. Pharmacological characterization of linaprazan glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Linaprazan glurate — Gastric Acid Control | Cinclus Pharma [cincluspharma.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Linaprazan - Wikipedia [en.wikipedia.org]

- 5. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]

- 6. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jnmjournal.org [jnmjournal.org]

- 8. Clinical Trial: Dose‐Finding Study of Linaprazan Glurate, A Novel Potassium‐Competitive Acid Blocker, Versus Lansoprazole for the Treatment of Erosive Oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Pharmacological characterization of linaprazan glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo [frontiersin.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

In Vitro Characterization of Linaprazan Mesylate's Inhibitory Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Linaprazan, a potassium-competitive acid blocker (P-CAB). Linaprazan represents a class of drugs that reversibly inhibit the gastric H+,K+-ATPase (proton pump), a key enzyme in gastric acid secretion. This document details the mechanism of action, quantitative inhibitory activity, and comprehensive experimental protocols for researchers in the field of gastroenterology and drug development.

Mechanism of Action: Potassium-Competitive Inhibition

Linaprazan exerts its effect by directly competing with potassium (K+) ions for binding to the H+,K+-ATPase on the luminal surface of gastric parietal cells.[1] Unlike proton-pump inhibitors (PPIs) that form irreversible covalent bonds and require acidic activation, Linaprazan binds reversibly to the active proton pump.[2][3] This ionic interaction physically blocks the K+ ion from accessing its binding site, thereby preventing the conformational change in the enzyme necessary for the final step of H+ (proton) secretion into the gastric lumen.[4] This mechanism allows for a rapid onset of action and a dose-dependent control of gastric acid.[1]

Quantitative Inhibitory Activity

The inhibitory potency of Linaprazan is quantified by its half-maximal inhibitory concentration (IC50). In vitro studies have demonstrated that Linaprazan selectively inhibits the gastric H+/K+-ATPase in a potassium-dependent manner. Its potency is often compared to other P-CABs, such as vonoprazan, and its own prodrug, linaprazan glurate (X842).

| Compound | Target | IC50 Value (nM) | 95% Confidence Interval (CI) | Notes |

| Linaprazan | Gastric H+,K+-ATPase | 40.21[2] | 24.02–66.49 nM | Activity is K+-dependent.[2] |

| Vonoprazan | Gastric H+,K+-ATPase | 17.15[2] | 10.81–26.87 nM | A comparator P-CAB.[2] |

| Linaprazan Glurate (X842) | Gastric H+,K+-ATPase | 436.20[2] | 227.3–806.6 nM | Prodrug of Linaprazan; shows weak in vitro activity before metabolism.[2][5] |

Experimental Protocol: In Vitro H+,K+-ATPase Inhibition Assay

This section details a representative methodology for determining the inhibitory activity of Linaprazan on the H+,K+-ATPase enzyme, synthesized from established principles for P-CAB characterization. The primary source of the enzyme is typically a microsomal fraction enriched with H+,K+-ATPase, isolated from sources like hog or rabbit gastric mucosa.[2][6] The assay quantifies enzyme activity by measuring the rate of ATP hydrolysis through the detection of liberated inorganic phosphate (Pi).[4]

Preparation of Gastric H+,K+-ATPase-Enriched Microsomes

-

Tissue Homogenization : Obtain fresh gastric mucosa (e.g., from hog stomach) and wash with a cold buffer (e.g., 250 mM sucrose, 0.2 mM EDTA, 10 mM Tris-HCl, pH 7.4). Homogenize the tissue using a blender.[2]

-

Differential Centrifugation : Centrifuge the homogenate at a low speed (e.g., 10,000 x g for 30 min) to pellet nuclei and cell debris.

-

Microsome Pelleting : Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g for 60 min) to pellet the microsomal fraction.

-

Purification : Resuspend the pellet and purify using density gradient centrifugation (e.g., Ficoll gradient) to obtain a membrane fraction highly enriched in H+,K+-ATPase.[2]

-

Protein Quantification : Determine the protein concentration of the final enzyme preparation using a standard method, such as the Bradford assay. Store the enzyme at -80°C in small aliquots.

H+,K+-ATPase Activity Assay

This assay measures the K+-stimulated ATPase activity. The principle is to measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis, which is directly proportional to enzyme activity.

-

Reaction Mixture Preparation : Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.4, containing 2 mM MgCl2).

-

Pre-incubation with Inhibitor : In a 96-well plate, add the following to each well:

-

Initiation of Reaction : Start the enzymatic reaction by adding 2 mM ATP. To determine K+-dependent activity, parallel reactions are set up with and without 10 mM KCl.[8]

-

Incubation : Incubate the plate for 20-30 minutes at 37°C.[8]

-

Termination of Reaction : Stop the reaction by adding an ice-cold solution, such as 10% trichloroacetic acid (TCA).[8]

-

Phosphate Detection :

-

Centrifuge the plate to pellet any precipitated protein.

-

Transfer the supernatant to a new plate.

-

Add a colorimetric reagent that detects free phosphate, such as a malachite green-ammonium molybdate solution.[9][10] This forms a colored complex with Pi.

-

Incubate at room temperature for approximately 15-30 minutes to allow color development.

-

-

Data Acquisition : Measure the absorbance of the colored product using a spectrophotometric plate reader at a wavelength of approximately 620-660 nm.[5][9]

-

Calculation of Inhibition :

-

The K+-stimulated ATPase activity is calculated by subtracting the activity measured in the absence of KCl from that measured in its presence.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

-

Logical Relationship: Competitive Inhibition Kinetics

The inhibitory activity of Linaprazan is dependent on the concentration of K+ ions, a hallmark of competitive inhibition. As the concentration of the substrate (K+) increases, a higher concentration of the inhibitor (Linaprazan) is required to achieve the same level of enzyme inhibition. This relationship confirms that Linaprazan and K+ compete for the same binding site on the H+,K+-ATPase. In vitro assays must be conducted in the presence of K+ to observe significant inhibitory effects.[2]

References

- 1. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification and characterization of (H+ + K+)-ATPase from hog gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of linaprazan glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spectrophotometric method for the determination of renal ouabain-sensitive H+,K+-ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. api-am.labcart.com [api-am.labcart.com]

- 6. Preparation of gastric H+,K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 9. H+K+-ATPase Activity Assay Kit - Elabscience® [elabscience.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

The Pharmacological Profile of Linaprazan and its Active Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of linaprazan and its active metabolites. Linaprazan is a potent and selective potassium-competitive acid blocker (P-CAB) that has been investigated for the treatment of acid-related disorders. This document details its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic properties, and metabolic pathways. All quantitative data are summarized in structured tables for comparative analysis, and key experimental protocols are described in detail. Visual diagrams generated using Graphviz are provided to illustrate signaling pathways, metabolic conversions, and experimental workflows.

Introduction

Linaprazan (AZD0865) is a member of the imidazopyridine class of compounds and functions as a potassium-competitive acid blocker (P-CAB).[1] P-CABs represent a novel class of acid suppressants that inhibit the gastric H+/K+-ATPase (proton pump) through a distinct mechanism compared to proton pump inhibitors (PPIs).[2][3] Linaprazan was initially developed by AstraZeneca.[4] To improve its pharmacokinetic profile, a prodrug, linaprazan glurate (X842), was developed.[5][6] Linaprazan glurate is designed to provide a longer duration of acid suppression with a lower peak plasma concentration (Cmax) of the active moiety, linaprazan, potentially minimizing liver exposure.[4]

Mechanism of Action

Linaprazan exerts its pharmacological effect by competitively and reversibly binding to the K+-binding site of the gastric H+/K+-ATPase in parietal cells.[2] This enzyme is the final step in the pathway of gastric acid secretion, responsible for exchanging intracellular H+ for extracellular K+. By blocking this exchange, linaprazan effectively inhibits the secretion of gastric acid.[2] Unlike PPIs, which require acidic activation and form covalent bonds with the proton pump, linaprazan's binding is ionic and does not depend on an acidic environment for its action, leading to a faster onset of effect.[7]

In Vitro Pharmacology

The in vitro potency of linaprazan and its prodrug, linaprazan glurate, has been evaluated by measuring their ability to inhibit H+/K+-ATPase activity.

H+/K+-ATPase Inhibition

The inhibitory activity of linaprazan and related compounds is typically assessed using preparations of H+/K+-ATPase isolated from gastric microsomes. The half-maximal inhibitory concentration (IC50) is a key parameter determined in these assays.

| Compound | IC50 (nM) | Species/Source | Reference |

| Linaprazan | 40 | Hog gastric microsomes | [7][8] |

| Linaprazan Glurate (X842) | 436 | Hog gastric microsomes | [7][8] |

| Vonoprazan (comparator) | 17 | Hog gastric microsomes | [7][8] |

Table 1: In Vitro H+/K+-ATPase Inhibitory Activity.

Experimental Protocol: In Vitro H+/K+-ATPase Inhibition Assay

A common method to determine the H+/K+-ATPase inhibitory activity of compounds like linaprazan involves the following steps:

-

Preparation of H+/K+-ATPase: The enzyme is typically isolated from the gastric mucosa of animals, such as hogs or rabbits, through a series of homogenization and centrifugation steps to obtain a microsomal fraction rich in H+/K+-ATPase.

-

Reaction Mixture: The assay is conducted in a buffered solution (e.g., Tris-HCl) at a physiological pH (e.g., 7.4). The reaction mixture contains the enzyme preparation, MgCl2, and KCl, which are essential for enzyme activity.

-

Incubation with Inhibitor: The enzyme is pre-incubated with varying concentrations of the test compound (e.g., linaprazan) for a specific duration at 37°C.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of adenosine triphosphate (ATP).

-

Measurement of ATPase Activity: The activity of the H+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This is often done using a colorimetric method, such as the malachite green assay, where the released phosphate forms a colored complex that can be quantified spectrophotometrically.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Pharmacology

The in vivo efficacy of linaprazan and its prodrug has been demonstrated in animal models of gastric acid secretion.

Inhibition of Gastric Acid Secretion in the Pylorus-Ligated Rat Model

The pylorus-ligated rat model is a standard preclinical model to assess the in vivo activity of gastric acid inhibitors. In this model, the pylorus of the stomach is surgically ligated to allow for the accumulation of gastric secretions.

| Compound | ID50 (mg/kg) | Animal Model | Reference |

| Linaprazan Glurate (X842) | 0.55 | Pylorus-ligated rat | [7] |

| Vonoprazan (comparator) | >2.0 | Pylorus-ligated rat | [7] |

Table 2: In Vivo Inhibition of Gastric Acid Secretion.

Experimental Protocol: Pylorus-Ligated Rat Model

The procedure for the pylorus-ligated rat model generally involves the following steps:

-

Animal Preparation: Rats are fasted for a specific period (e.g., 24-48 hours) with free access to water to ensure an empty stomach.

-

Anesthesia and Surgery: The animals are anesthetized, and a midline abdominal incision is made to expose the stomach. The pyloric sphincter is then carefully ligated with a suture, taking care not to obstruct the blood supply.

-

Drug Administration: The test compound (e.g., linaprazan glurate) or vehicle is administered, typically intraduodenally or orally, immediately after ligation.

-

Gastric Juice Collection: After a set period (e.g., 4 hours), the animals are euthanized. The esophagus is clamped, and the stomach is removed. The gastric contents are collected and centrifuged.

-

Analysis of Gastric Secretions: The volume of the gastric juice is measured, and the total acidity is determined by titration with a standard base (e.g., 0.01 N NaOH) to a specific pH (e.g., 7.0). The pH of the gastric content is also measured.

-

Data Analysis: The percentage inhibition of gastric acid secretion is calculated by comparing the total acid output in the drug-treated groups to the vehicle-treated control group.

Pharmacokinetics and Metabolism

The pharmacokinetic profiles of linaprazan and linaprazan glurate have been studied in various species, including rats, dogs, and humans.

Pharmacokinetic Parameters

Linaprazan glurate is rapidly absorbed and converted to its active metabolite, linaprazan.[7][8] The prodrug strategy results in a lower Cmax and a prolonged plasma residence time of linaprazan compared to direct administration of linaprazan.[4][6]

| Parameter | Linaprazan Glurate (Prodrug) | Linaprazan (Active Metabolite) | Species | Dose | Reference |

| Cmax (ng/mL) | 2.4 - 9.6 | 21.6 - 153.2 | Rat (oral) | 0.6 - 9.6 mg/kg | [7] |

| T½ (h) | 2.0 - 4.1 | 2.1 - 3.2 | Rat (oral) | 0.6 - 9.6 mg/kg | [7] |

| AUC(0-24h) (ng*h/mL) | 1.8 - 25.4 | 55.2 - 389.9 | Rat (oral) | 0.6 - 9.6 mg/kg | [7] |

| Cmax | Not specified | Lower than linaprazan | Human | Not specified | [6][9] |

| AUC | Not specified | Higher than linaprazan | Human | Not specified | [9] |

| T½ | Not specified | Longer than linaprazan | Human | Not specified | [6] |

Table 3: Pharmacokinetic Parameters of Linaprazan Glurate and Linaprazan.

Metabolism

Linaprazan glurate is a prodrug that is primarily hydrolyzed to its active form, linaprazan, by carboxylesterase 2 (CES2).[5][10][11] In rats, linaprazan undergoes further metabolism through oxidation, dehydrogenation, and glucuronidation.[5][10][11] A major metabolite identified in rat plasma is M150 (2,6-dimethylbenzoic acid).[5][10][11] In humans, cytochrome P450 (CYP) enzymes, particularly CYP3A4, may be involved in the metabolism of linaprazan.[12][13]

Summary and Conclusion

Linaprazan is a potent, reversible inhibitor of the gastric H+/K+-ATPase, acting as a potassium-competitive acid blocker. Its prodrug, linaprazan glurate, offers an improved pharmacokinetic profile, characterized by a lower Cmax and extended exposure to the active linaprazan moiety. This profile is designed to provide sustained acid suppression with potentially reduced systemic exposure and a lower risk of adverse effects. The primary metabolic pathway involves the hydrolysis of linaprazan glurate to linaprazan by CES2. The data presented in this technical guide, including in vitro potency, in vivo efficacy, and pharmacokinetic parameters, support the continued investigation of linaprazan glurate as a promising therapeutic agent for the management of acid-related disorders. Further research into the human-specific metabolic pathways and the pharmacological activity of all metabolites will provide a more complete understanding of its clinical profile.

References

- 1. Pharmacological characterization of linaprazan glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Method to Measure Hydrolytic Activity of Adenosinetriphosphatases (ATPases) | PLOS One [journals.plos.org]

- 3. Expt 3- Antiulcer activity by pyloric ligation method.pdf [slideshare.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological characterization of linaprazan glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Linaprazan glurate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. Linaprazan - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 11. Absorption, distribution, metabolism and excretion of linaprazan glurate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Pharmacological characterization of linaprazan glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo [frontiersin.org]

- 13. Pylorus ligastion method for anti ulcer study | PPTX [slideshare.net]

Linaprazan Glurate: A Prodrug Approach to Optimize Pharmacokinetics for Enhanced Gastric Acid Control

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Linaprazan glurate (also known as X842) is a novel prodrug of linaprazan, a potent potassium-competitive acid blocker (P-CAB) for the treatment of acid-related disorders.[1][2] This technical guide provides a comprehensive overview of linaprazan glurate, with a focus on its strategic design as a prodrug to improve the pharmacokinetic profile of the active moiety, linaprazan. By enhancing plasma residence time and modulating the peak plasma concentration, linaprazan glurate offers the potential for more sustained and controlled gastric acid suppression.[1][3] This document details the mechanism of action, summarizes key pharmacokinetic data from preclinical and clinical studies, outlines experimental protocols, and presents visual representations of the underlying biological and experimental frameworks.

Introduction: The Evolution of Acid Suppression Therapy

Gastric acid suppression is a cornerstone in the management of gastroesophageal reflux disease (GERD) and other acid-related conditions. While proton pump inhibitors (PPIs) have been the standard of care, their mechanism of action, which involves irreversible covalent bonding to the proton pump, can lead to a delayed onset of action.[1][2] Potassium-competitive acid blockers (P-CABs) represent a newer class of drugs that offer a different mechanism. P-CABs, such as linaprazan, competitively and reversibly inhibit the H+/K+-ATPase (proton pump) at the potassium-binding site.[2][4] This ionic binding allows for a faster onset of action compared to PPIs.[1]

Linaprazan, originally developed by AstraZeneca, demonstrated rapid and effective acid suppression in early clinical studies.[1] However, its relatively short half-life posed a challenge for maintaining 24-hour acid control.[2][3] To address this limitation, linaprazan glurate was developed as a prodrug of linaprazan, designed to optimize its pharmacokinetic properties and, consequently, its pharmacodynamic effects.[2][3]

Mechanism of Action: From Prodrug to Active Inhibitor

Linaprazan glurate is an ethyl ester prodrug of linaprazan.[2] Following oral administration, it is absorbed and rapidly hydrolyzed in vivo by carboxylesterase 2 to release the active metabolite, linaprazan.[3][5] Linaprazan then acts as a P-CAB, reversibly inhibiting the gastric H+/K+-ATPase.[2] This prodrug strategy results in a lower peak plasma concentration (Cmax) and a longer plasma residence time for linaprazan compared to direct administration of the parent drug, contributing to a prolonged duration of acid suppression.[3][6]

Signaling Pathway: Prodrug Conversion and Target Inhibition

Caption: Prodrug activation and mechanism of action of linaprazan glurate.

Pharmacokinetic Profile: Preclinical and Clinical Data

The prodrug approach with linaprazan glurate has demonstrated a favorable modification of the pharmacokinetic profile of linaprazan in both preclinical and clinical studies.

Preclinical Pharmacokinetics in Rats

Studies in Sprague-Dawley rats have shown that linaprazan glurate (X842) is rapidly converted to its active metabolite, linaprazan. Following oral administration, the plasma concentration of linaprazan was significantly higher than that of the prodrug after 4 hours.[2] The prodrug formulation led to a reduced Cmax and an extended half-life (t1/2) of linaprazan.[2][3]

Table 1: Pharmacokinetic Parameters of Linaprazan Glurate (X842) and Linaprazan in Rats After Single Oral Administration [2]

| Parameter | Dose (mg/kg) | Linaprazan Glurate (X842) | Linaprazan |

| Male Rats | |||

| t1/2 (h) | 2.4 | 2.0 | 3.5 |

| 9.6 | 2.7 | 4.2 | |

| Cmax (ng/mL) | 2.4 | 15.3 | 118.2 |

| 9.6 | 45.1 | 435.6 | |

| AUC0-t (ngh/mL) | 2.4 | 28.7 | 489.3 |

| 9.6 | 137.4 | 2241.1 | |

| Female Rats | |||

| t1/2 (h) | 2.4 | 2.1 | 4.8 |

| 9.6 | 4.1 | 5.9 | |

| Cmax (ng/mL) | 2.4 | 25.4 | 201.5 |

| 9.6 | 89.3 | 789.2 | |

| AUC0-t (ngh/mL) | 2.4 | 45.6 | 876.5 |

| 9.6 | 256.7 | 4532.8 |

Clinical Pharmacokinetics

Phase I clinical trials in healthy volunteers have been conducted to evaluate the pharmacokinetics, safety, and tolerability of single and multiple ascending oral doses of linaprazan glurate.[7][8] These studies have confirmed the prodrug's ability to provide dose-related pharmacokinetics and sustained gastric acid inhibition over a 24-hour period at certain dose levels.[8] A Phase II dose-ranging study in patients with erosive esophagitis further supported the efficacy and safety of linaprazan glurate.[6][9] An optimized tablet formulation developed for Phase III studies has been shown to approximately double the bioavailability compared to the formulation used in earlier studies.[10]

In Vitro H+/K+-ATPase Inhibition

In vitro studies have characterized the inhibitory potency of linaprazan glurate (X842) and its active metabolite, linaprazan, on the gastric H+/K+-ATPase.

Table 2: In Vitro Inhibitory Potency (IC50) on H+/K+-ATPase [2][11]

| Compound | IC50 (nM) |

| Vonoprazan | 17.15 |

| Linaprazan | 40.21 |

| Linaprazan Glurate (X842) | 436.20 |

As expected, the prodrug linaprazan glurate is a much weaker inhibitor of the H+/K+-ATPase in vitro compared to its active metabolite, linaprazan.[2][11]

Experimental Protocols

Preclinical Pharmacokinetic Assessment in Rats

-

Housing: Housed individually with a 12-hour light/dark cycle and ad libitum access to food and water, except for overnight fasting (10-16 hours) before oral drug administration.[2][3]

-

Drug Formulation and Administration:

-

For oral administration, linaprazan glurate (X842) was dissolved in a vehicle of 5% Solutol HS15/45% ethanol/10% PEG400/40% saline, with pH adjusted to 3 using methane sulfonic acid, to yield solutions for dosing.[2][3]

-

For intravenous injection, a drug solution was prepared and filtered through a 0.22-μm filter.[2][3]

-

-

Blood Sampling: Blood samples were collected via the jugular vein at specified time points.[2][3]

-

Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.[2][3]

-

Bioanalysis: Plasma concentrations of linaprazan glurate and linaprazan were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12]

Experimental Workflow: Preclinical Pharmacokinetic Study

Caption: Workflow for preclinical pharmacokinetic assessment.

Clinical Trial Protocol (Phase I Example)

-

Study Design: Single-center, double-blind, placebo-controlled, parallel-group, randomized study.[7]

-

Population: Healthy male or female subjects, aged 18 to 65 years.[7]

-

Objectives: To evaluate the pharmacokinetics, cardiodynamic ECG effects, safety, and tolerability of single ascending oral doses of linaprazan glurate.[7]

-

Dosing: Single oral doses of linaprazan glurate tablets.[7]

-

Pharmacokinetic Sampling: Blood samples collected at predefined time points to determine the plasma concentrations of linaprazan glurate and linaprazan.

-

Bioanalysis: Plasma concentrations analyzed using a validated LC-MS/MS method.[12]

-

Relative Bioavailability Study Design: A single-center, open-label, randomized, single-dose, 3-way crossover study in healthy volunteers was designed to evaluate the relative bioavailability of a new oral tablet formulation compared to a previous formulation under fasting and fed conditions.[13]

Conclusion

Linaprazan glurate represents a successful application of prodrug technology to enhance the pharmacokinetic properties of a potent P-CAB. The glutaric acid promoiety facilitates a slower release of the active compound, linaprazan, leading to a more favorable pharmacokinetic profile characterized by a lower Cmax and prolonged plasma exposure. This improved pharmacokinetic profile translates to a longer duration of gastric acid suppression, offering the potential for superior efficacy in the treatment of moderate to severe erosive GERD and other acid-related disorders.[1] Ongoing and planned Phase III clinical trials will further elucidate the clinical benefits of this next-generation acid blocker.[14]

References

- 1. Linaprazan glurate — Gastric Acid Control | Cinclus Pharma [cincluspharma.com]

- 2. Pharmacological characterization of linaprazan glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Pharmacological characterization of linaprazan glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Absorption, distribution, metabolism and excretion of linaprazan glurate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical Trial: Dose‐Finding Study of Linaprazan Glurate, A Novel Potassium‐Competitive Acid Blocker, Versus Lansoprazole for the Treatment of Erosive Oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PAN Foundation Trial Finder [trialfinder.panfoundation.org]

- 8. Clinical Development With Promising Results | Cinclus Pharma [cincluspharma.com]

- 9. Clinical Trial: Dose-Finding Study of Linaprazan Glurate, A Novel Potassium-Competitive Acid Blocker, Versus Lansoprazole for the Treatment of Erosive Oesophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cinclus Pharmas presents positive data on linaprazan glurate at international scientific conference - Inderes [inderes.dk]

- 11. Pharmacological characterization of linaprazan glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 14. attachment.news.eu.nasdaq.com [attachment.news.eu.nasdaq.com]

Crystal Structure Analysis of Linaprazan Mesylate Polymorphs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the polymorphic forms of Linaprazan mesylate, a potassium-competitive acid blocker. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in drug development as different polymorphs can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability. This document outlines the key experimental methodologies for characterizing this compound polymorphs and presents the available quantitative data to facilitate comparison and further research.

Introduction to Linaprazan and Polymorphism

Linaprazan is a proton pump inhibitor that competitively blocks the gastric hydrogen potassium pump (H+/K+ ATPase) in parietal cells, thereby controlling gastric acid secretion.[1] The development of Linaprazan and its prodrug, Linaprazan glurate, has led to the discovery of various polymorphic forms, particularly of its salt derivatives. The solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, and understanding the different crystalline forms is essential for ensuring product quality, consistency, and performance.

Recent studies and patent literature have identified and characterized distinct polymorphs of Linaprazan salts, including the mesylate and hydrochloride derivatives.[1][2] These polymorphs are typically designated as Form A, Form B, etc., and are distinguished by their unique crystal lattices, which result in different analytical signatures.

Experimental Protocols for Polymorph Characterization

The characterization of this compound polymorphs relies on a suite of analytical techniques designed to probe the solid-state structure of the material. The following protocols are standard in the industry for polymorph screening and identification.

X-Ray Powder Diffraction (XRPD)

XRPD is a fundamental technique for the identification and characterization of crystalline materials. Each polymorph produces a unique diffraction pattern, which serves as a fingerprint for that specific crystalline form.

-

Instrumentation : A conventional X-ray powder diffractometer equipped with a CuKα radiation source is typically used.

-

Sample Preparation : A small amount of the this compound powder is gently packed into a sample holder.

-

Data Collection : The sample is scanned over a 2θ range, for example, from 2° to 40°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Analysis : The resulting diffractogram is analyzed for the positions (in °2θ) and relative intensities of the diffraction peaks.

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the thermal properties of a sample, such as melting point and enthalpy of fusion.[3][4] These properties are unique to each polymorph and can be used to differentiate between them.

-

Instrumentation : A calibrated differential scanning calorimeter is used.

-

Sample Preparation : A few milligrams (typically 1-5 mg) of the sample are accurately weighed into an aluminum pan, which is then hermetically sealed.

-

Data Collection : The sample is heated at a constant rate, for example, 10 °C/min, under a nitrogen purge. A typical temperature range would be from ambient to a temperature above the melting point of the highest melting form.

-

Analysis : The thermogram is analyzed for the onset temperature and peak maximum of any endothermic or exothermic events.

Thermogravimetric Analysis (TGA)

TGA is used to assess the thermal stability of a material and to quantify the amount of volatile substances, such as water or residual solvents, in the crystal lattice.[3]

-

Instrumentation : A thermogravimetric analyzer.

-

Sample Preparation : A sample of approximately 5-10 mg is placed in a tared pan.

-

Data Collection : The sample is heated at a controlled rate, for instance, 10 °C/min, over a specified temperature range in a controlled atmosphere (e.g., nitrogen).

-

Analysis : The TGA curve shows weight loss as a function of temperature, indicating the presence of solvates or hydrates and the decomposition temperature of the material.

Quantitative Data of Linaprazan Salt Polymorphs

The following tables summarize the key quantitative data for the known polymorphs of Linaprazan salts. While the user's interest is in the mesylate form, detailed public data for the hydrochloride salt of Linaprazan glurate is more readily available and is presented here to illustrate the nature of the characterization data.

Table 1: XRPD Peak Data for Linaprazan Glurate Hydrochloride Polymorphs[2]

| Form 1 (°2θ ± 0.2) | Form 2 (°2θ ± 0.2) |

| 3.8 | 7.1 |

| 9.1 | 9.9 |

| 13.8 | 10.2 |

| 14.0 | 15.0 |

| 20.0 | 15.7 |

| 22.9 | 22.6 |

| 23.4 | 22.8 |

| 24.4 | 25.0 |

| 24.6 | |

| 26.7 |

Table 2: Thermal Analysis Data for Linaprazan Glurate Hydrochloride Polymorphs[2]

| Polymorph | Technique | Key Findings |

| Form 1 | DSC | Endotherm observed between 230 °C and 240 °C. |

| TGA | Gradual weight loss of approximately 1% upon heating to 140 °C. | |

| Form 2 | DSC | Endotherm observed between 175 °C and 185 °C. |

| TGA | Weight loss can vary between 0% and 5%, depending on relative humidity. |

Table 3: XRPD Peak Data for Linaprazan Glurate Mesylate Polymorphs[1]

| Form A (°2θ ± 0.2) |

| 7.5 |

| 9.1 |

| 12.1 |

| 16.0 |

| 17.6 |

Note: The available data for the mesylate polymorphs in the public domain is less detailed than that for the hydrochloride polymorphs.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows involved in the analysis and identification of this compound polymorphs.

Conclusion

The solid-state landscape of this compound is characterized by the existence of multiple polymorphic forms. A thorough understanding and characterization of these polymorphs are crucial for the development of a stable, safe, and effective drug product. The analytical techniques of XRPD, DSC, and TGA are indispensable tools in this endeavor. While detailed quantitative data for this compound polymorphs are emerging, the well-documented characterization of the hydrochloride salt polymorphs provides a valuable framework for ongoing and future research in this area. Continued investigation into the crystal structures and physicochemical properties of this compound polymorphs will be essential for optimizing its therapeutic potential.

References

- 1. KR20240093547A - Polymorphs of the mesylate salt of linaprazan glulate - Google Patents [patents.google.com]

- 2. US20240067644A1 - Polymorphs of the hydrochloride salt of linaprazan glurate - Google Patents [patents.google.com]

- 3. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tainstruments.com [tainstruments.com]

Methodological & Application

Application Notes: Linaprazan Mesylate In Vitro Assays for Acid Suppression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linaprazan is a novel potassium-competitive acid blocker (P-CAB) that inhibits gastric H+,K+-ATPase (the proton pump) through a reversible, potassium-competitive mechanism of action.[1][2][3] Unlike traditional proton pump inhibitors (PPIs), which bind covalently and irreversibly, P-CABs offer a rapid onset of action and flexible control over gastric acid secretion.[1][2][4] Linaprazan glurate (also known as X842) is a prodrug of linaprazan designed to provide an improved pharmacokinetic profile with a longer duration of action.[1][4][5][6] These application notes provide detailed protocols for key in vitro assays to evaluate the acid suppression activity of linaprazan and its derivatives.

Mechanism of Action: Gastric Acid Secretion Pathway

Gastric acid secretion is mediated by the H+,K+-ATPase enzyme located in the secretory canaliculi of parietal cells in the stomach lining.[7] This enzyme actively transports hydrogen ions (H+) from the parietal cell into the gastric lumen in exchange for potassium ions (K+). P-CABs like linaprazan accumulate in the acidic environment of the parietal cell canaliculi and directly compete with K+ for binding to the proton pump, thereby inhibiting its activity and reducing gastric acid secretion.[7]

Quantitative Data: In Vitro Inhibitory Potency

The inhibitory activity of linaprazan and related compounds against H+,K+-ATPase is typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

| Compound | Target | IC50 (nM) | Notes |

| Linaprazan | Gastric H+,K+-ATPase | 40 | Active metabolite.[6][8] |

| Linaprazan Glurate (X842) | Gastric H+,K+-ATPase | 436 | Prodrug of linaprazan.[6][8] |

| Vonoprazan | Gastric H+,K+-ATPase | 17 | A comparator P-CAB.[6][8] |

Experimental Protocols

Protocol 1: H+,K+-ATPase Inhibition Assay

This assay measures the ability of a test compound to inhibit the enzymatic activity of H+,K+-ATPase. The activity is determined by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Objective: To determine the IC50 value of linaprazan mesylate for gastric H+,K+-ATPase.

Principle: ATPase activity is measured colorimetrically. The enzyme hydrolyzes ATP to ADP and Pi. The released Pi reacts with ammonium molybdate in an acidic solution to form a colored complex (molybdenum blue), which has a strong absorbance at 620-660 nm.[8][9] The inhibition rate is calculated by comparing the absorbance in the presence of the inhibitor to the control.

Materials:

-

Lyophilized porcine gastric H+,K+-ATPase vesicles

-

This compound

-

ATP (Adenosine 5'-triphosphate)

-

MgCl2 (Magnesium chloride)

-

KCl (Potassium chloride)

-

Tris buffer

-

Ammonium molybdate solution

-

Reducing agent (e.g., ascorbic acid)

-

96-well microplates

-

Spectrophotometer (plate reader)

Procedure:

-

Reagent Preparation: Prepare stock solutions of this compound, ATP, MgCl2, and KCl in Tris buffer at the desired concentrations.

-

Enzyme Reconstitution: Reconstitute lyophilized H+,K+-ATPase vesicles according to the manufacturer's instructions.

-

Reaction Setup:

-

To each well of a 96-well plate, add the reaction buffer containing MgCl2 and varying concentrations of KCl.

-

Add serial dilutions of this compound to the test wells. Add buffer only to the control wells.

-

Add the reconstituted H+,K+-ATPase enzyme preparation to all wells.

-

-

Initiate Reaction: Start the enzymatic reaction by adding ATP to all wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for ATP hydrolysis.

-

Stop Reaction & Color Development: Stop the reaction by adding the acidic ammonium molybdate solution. This is followed by the addition of a reducing agent to develop the molybdenum blue color.

-

Measurement: Measure the absorbance of each well at 620 nm using a plate reader.[8]

-

Data Analysis:

-

Calculate the percentage of inhibition for each linaprazan concentration relative to the control wells.

-

Plot the percent inhibition against the logarithm of the linaprazan concentration.

-

Determine the IC50 value using a non-linear regression curve fit.

-

References

- 1. Frontiers | Pharmacological characterization of linaprazan glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological characterization of linaprazan glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Linaprazan glurate — Gastric Acid Control | Cinclus Pharma [cincluspharma.com]

- 5. Absorption, distribution, metabolism and excretion of linaprazan glurate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological characterization of linaprazan glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potassium-competitive acid blockers and gastroesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. H+K+-ATPase Activity Assay Kit - Elabscience® [elabscience.com]

Application Notes and Protocols for Testing Linaprazan Mesylate Efficacy in Animal Models of GERD

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established animal models of Gastroesophageal Reflux Disease (GERD) and detailed protocols for evaluating the efficacy of Linaprazan mesylate, a novel potassium-competitive acid blocker (P-CAB).

Introduction to GERD Animal Models and this compound

Gastroesophageal reflux disease (GERD) is a prevalent condition characterized by the reflux of stomach contents into the esophagus, leading to symptoms like heartburn and, in severe cases, erosive esophagitis. To develop and test new therapeutic agents like this compound, robust and reproducible animal models that mimic the pathophysiology of human GERD are essential.

Linaprazan is a potassium-competitive acid blocker (P-CAB) that inhibits gastric acid secretion by competitively blocking the potassium-binding site of the H+/K+-ATPase (proton pump) in gastric parietal cells.[1] Its prodrug, Linaprazan glurate (also known as X842), has been developed to improve its pharmacokinetic profile.[2][3] Preclinical studies in animal models are crucial for determining the efficacy and safety of such compounds before they advance to clinical trials.

This document outlines both surgical and non-surgical methods for inducing GERD in animal models, with a focus on the widely used pylorus and forestomach ligation model in rats. It also provides detailed protocols for assessing the therapeutic efficacy of this compound in these models.

Animal Models of Gastroesophageal Reflux Disease

Several animal models have been developed to study GERD, each with its own advantages and limitations. The choice of model often depends on the specific research question, the compound being tested, and available resources.

Surgical Models:

-

Pylorus and Forestomach Ligation in Rats: This is a well-established and commonly used model to induce acute reflux esophagitis.[4][5][6] The ligation of the pylorus and the transitional region between the forestomach and the glandular stomach leads to the accumulation of gastric acid and subsequent reflux into the esophagus, causing inflammation and mucosal injury.[4][7] This model is particularly useful for screening the efficacy of anti-secretory and mucosal protective agents.

-

Endoscopic Procedures in Larger Animals: In larger animals like swine, GERD can be induced through minimally invasive endoscopic techniques that damage the lower esophageal sphincter (LES). This model offers a closer anatomical and physiological resemblance to humans.

Non-Surgical Models:

-

Overeating-Induced GERD in Mice: This model involves dietary control protocols with repetitive fasting and feeding to induce overeating, leading to gastric distention and subsequent reflux. This approach offers a more physiological representation of GERD development compared to surgical interventions.

Data Presentation: Efficacy of P-CABs in Rat GERD Models

The following tables summarize the quantitative data on the efficacy of Linaprazan glurate and other P-CABs in rat models of GERD.

| Drug | Dose (mg/kg) | Route of Administration | Model | Key Findings | Reference |

| Linaprazan glurate (X842) | 0.6, 2.4, 9.6 | Oral | Pylorus-ligated rat | Dose-dependent inhibition of gastric acid secretion. | [2] |

| 0.55 | Oral | Pylorus-ligated rat | ID50 for inhibition of gastric acid secretion. | [2] | |

| Tegoprazan | 2.0 | Oral | Rat GERD model | ED50 for inhibition of esophageal injury. | [8] |

| Not specified | Oral | Rat GERD model | Dose-dependent inhibition of gastric acid secretion. | [8] |

| Drug | Parameter | Value | Animal Model | Reference |

| Linaprazan glurate (X842) | Cmax (ng/mL) at 2.4 mg/kg | 15.6 ± 4.5 (Male rats) | Sprague-Dawley Rats | [2] |

| 26.9 ± 9.8 (Female rats) | ||||

| t1/2 (h) at 2.4 mg/kg | 2.7 ± 0.5 (Male rats) | Sprague-Dawley Rats | [2] | |

| 4.1 ± 1.5 (Female rats) | ||||

| AUC(0–24h) (h*ng/mL) at 2.4 mg/kg | 62.1 ± 15.4 (Male rats) | Sprague-Dawley Rats | [2] | |

| 134.1 ± 53.5 (Female rats) | ||||

| Tegoprazan | IC50 (µM) | 0.53 | Porcine H+/K+-ATPase | [8] |

Experimental Protocols

Protocol 1: Induction of Reflux Esophagitis in Rats by Pylorus and Forestomach Ligation

This protocol describes the surgical procedure to induce GERD in rats, a widely accepted model for evaluating the efficacy of anti-reflux drugs.[4][5][6]

Materials:

-

Male Wistar rats (200-250 g)

-

Anesthetic (e.g., ether, ketamine/xylazine)

-

Surgical instruments (scissors, forceps, needle holder)

-

Silk suture (2-0)

-

Animal warming pad

Procedure:

-

Animal Preparation: Fast the rats for 24 hours prior to surgery, with free access to water.

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic agent. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

-

Surgical Incision: Place the rat in a supine position on a warming pad. Make a midline laparotomy incision of about 2-3 cm to expose the abdominal cavity.

-

Ligation:

-

Closure: Close the abdominal wall in two layers (peritoneum and skin) using sutures.

-

Post-operative Care: Allow the animals to recover from anesthesia in a warm and clean cage. Withhold food and water during the post-operative period.

Protocol 2: Evaluation of this compound Efficacy in the Rat Reflux Esophagitis Model

This protocol outlines the procedure for administering this compound and assessing its efficacy in the surgically induced GERD model.

Materials:

-

Rats with induced reflux esophagitis (from Protocol 1)

-

This compound solution/suspension

-

Vehicle control (e.g., saline, carboxymethyl cellulose)

-

pH meter

-

Centrifuge

-

Graduated tubes

-

Dissecting tools

-

Formalin solution (10%)

Procedure:

-

Drug Administration:

-

Immediately after the ligation surgery, administer this compound orally or intraperitoneally at the desired doses (e.g., 0.6, 2.4, 9.6 mg/kg).[2]

-

Administer the vehicle to the control group.

-

-

Euthanasia and Sample Collection:

-

Four to six hours after drug administration, euthanize the rats by an approved method (e.g., CO2 inhalation).

-